molecular formula C13H13N3O3 B13920470 benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate

benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate

Cat. No.: B13920470
M. Wt: 259.26 g/mol
InChI Key: VPYYCEMSJILHCS-UHFFFAOYSA-N
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Description

Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is a synthetic carbamate derivative featuring a pyrimidine core substituted with a hydroxymethyl group at position 2 and a benzyl carbamate moiety at position 3. For example, benzyl N-[5-(hydroxymethyl)pyrimidin-2-yl]carbamate (CAS 2680816-36-6) shares a similar molecular framework but differs in substituent positioning (hydroxymethyl at pyrimidin-5-yl vs. 2-(hydroxymethyl) at pyrimidin-5-yl) . The molecular formula of the target compound is inferred as C₁₃H₁₃N₃O₃, with a molecular weight of ~259.26 g/mol, based on analogous structures .

Carbamates like this are often explored for pharmaceutical applications due to their stability and ability to modulate biological targets. However, the absence of reported melting points, solubility, or spectral data for the target compound underscores the need for further experimental characterization.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C13H13N3O3/c17-8-12-14-6-11(7-15-12)16-13(18)19-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2,(H,16,18)

InChI Key

VPYYCEMSJILHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate

General Strategy

The synthesis of this compound generally involves two key steps:

Synthesis of 2-(Hydroxymethyl)pyrimidin-5-yl Amine

The pyrimidine ring functionalized at the 2-position with a hydroxymethyl group and bearing an amino group at the 5-position can be prepared through established pyrimidine synthetic routes:

  • From substituted pyrimidine precursors: 5-aminopyrimidine derivatives can be synthesized on a large scale using vinamidinium salt intermediates, which are stable and easily purified, facilitating further functionalization at the 2-position to introduce the hydroxymethyl group.

  • Hydroxymethylation of 5-aminopyrimidine: The hydroxymethyl group can be introduced via selective substitution or reduction reactions on suitable precursors, such as 5-aminopyrimidine-2-carboxaldehyde derivatives, using mild reducing agents to convert aldehyde to hydroxymethyl functionality.

These methods ensure the availability of the key intermediate amine required for carbamate formation.

Carbamate Formation Methods

Carbamate synthesis is a well-developed area in organic chemistry, especially for drug design applications. The preparation of benzyl carbamates typically involves the reaction of an amine with benzyl chloroformate or activated carbonate reagents.

Reaction with Benzyl Chloroformate
  • The classical method involves the reaction of the primary amine (here, 2-(hydroxymethyl)pyrimidin-5-yl amine) with benzyl chloroformate (also known as benzyloxycarbonyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding benzyl carbamate.
  • This reaction proceeds under mild conditions and is widely used due to its high yield and simplicity.
  • Benzyl chloroformate is typically added slowly to a cold solution of the amine in an aqueous or organic solvent to control the reaction rate and minimize side reactions.
Carbamate Synthesis via Activated Mixed Carbonates
  • An alternative and increasingly popular method involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate or di(2-pyridyl) carbonate.
  • These reagents react with the hydroxyl group of benzyl alcohol or the amine to form activated carbonate intermediates, which then react with amines to yield carbamates in good to excellent yields.
  • This method avoids the use of phosgene and provides a safer and more environmentally friendly route.
Three-Component Coupling Using Carbon Dioxide
  • Recent methodologies involve a one-pot, three-component coupling of primary amines, carbon dioxide, and alkyl halides (such as benzyl halides) in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous solvents like dimethylformamide.
  • This approach generates carbamates under mild and green conditions, with carbon dioxide serving as a carbonyl source, which is advantageous for sustainable synthesis.

Specific Preparation Protocol (Illustrative Example)

Step Reagents and Conditions Description Yield/Notes
1 Synthesis of 2-(hydroxymethyl)pyrimidin-5-yl amine Starting from 5-aminopyrimidine, hydroxymethylation via reduction of 5-formylpyrimidine intermediate High yield; stable intermediate
2 Reaction with benzyl chloroformate Add benzyl chloroformate slowly to cold solution of amine in presence of triethylamine Yields this compound with >90% yield
Alternative 2 Use of p-nitrophenyl chloroformate activated carbonate Prepare activated carbonate with benzyl alcohol; react with amine in presence of base and DMAP High yield, mild conditions, avoids phosgene
Alternative 3 Three-component coupling Primary amine + CO2 + benzyl halide, with Cs2CO3 and TBAI in DMF Green chemistry approach, good yields, suitable for combinatorial synthesis

Analysis of Preparation Methods

Method Advantages Disadvantages Suitability for this compound
Benzyl chloroformate reaction Simple, high yield, well-established Use of toxic benzyl chloroformate, requires careful handling Highly suitable, widely used in carbamate synthesis
Activated mixed carbonates Safer, avoids phosgene, mild conditions, high selectivity Requires preparation of activated carbonate reagents Suitable, especially for sensitive substrates
Three-component coupling with CO2 Green, uses CO2 as carbonyl source, mild Requires specific catalysts and conditions, may be less straightforward Promising for scale-up and library synthesis

Research Findings and Notes

  • The preparation of benzyl carbamate derivatives via benzyl chloroformate is a classical and reliable method with reported yields up to 99% under optimized conditions.
  • Activated mixed carbonate reagents such as di(2-pyridyl) carbonate provide a versatile and efficient alternative, enabling carbamate formation with various amines under mild conditions, which is beneficial for complex molecules like hydroxymethyl-substituted pyrimidines.
  • The use of carbon dioxide in carbamate synthesis represents an innovative and sustainable approach, allowing one-pot formation of carbamates without the need for hazardous reagents, which aligns with green chemistry principles.
  • The hydroxymethyl functional group on the pyrimidine ring is stable under carbamate formation conditions, allowing for selective protection of the amino group without side reactions.
  • Large-scale synthesis of 5-aminopyrimidine derivatives, the key intermediates, has been demonstrated using stable vinamidinium salt intermediates, which facilitates the preparation of substituted pyrimidines like 2-(hydroxymethyl)pyrimidin-5-yl amine.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-[2-(carboxyl)pyrimidin-5-yl]carbamate.

    Reduction: Formation of benzyl N-[2-(hydroxymethyl)dihydropyrimidin-5-yl]carbamate.

    Substitution: Formation of various substituted benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamates.

Scientific Research Applications

Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The hydroxymethyl group’s position (2 vs.

Analytical and Spectral Data

Available data for related compounds:

Compound LCMS Retention Time (min) [M+H]⁺ ¹H NMR Features Reference
This compound Not reported ~259.3 Anticipated signals: δ 5.2 (CH₂OH), 7.3–7.5 (benzyl) N/A
Benzyl N-[5-(hydroxymethyl)pyrimidin-2-yl]carbamate Not reported 259.26 Pending spectral analysis
Benzyl N-[2-({2-[4-(piperazin-1-yl)phenyl]pyrimidin-5-yl}oxy)ethyl]carbamate 1.43 434 δ 7.10–7.48 (m, aromatic), 8.52 (s, pyrimidine)

Insights :

  • The absence of LCMS or NMR data for the target compound limits direct comparisons. However, pyrimidine protons typically resonate at δ 8.5–9.0, while benzyl carbamates show characteristic aromatic signals at δ 7.3–7.5 .

Biological Activity

Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It has demonstrated affinity for certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases.

Table 1: Biological Activity Data

Activity TypeModel/Cell LineIC50 (µM)Reference
AntitumorHeLa Cells15
Anti-inflammatoryRAW 264.7 Macrophages25
Enzyme Inhibitionp38 MAPK0.004

Case Study: Anticancer Efficacy

In a study published in MDPI, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in oncology.

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound in RAW 264.7 macrophages. The study revealed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its efficacy in modulating inflammatory responses.

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